Clathrin-IN-25

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

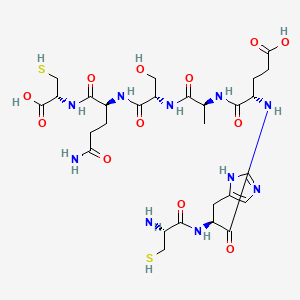

The synthesis of clathrin involves the interaction of various domains, leading to increased clathrin lattice (CL). The deletion of individual domains results in significantly increased CL, implying that both Intrinsically Disordered Regions (IDRs) and structured domains promote condensation .

Molecular Structure Analysis

Clathrin forms diverse lattice and cage structures that change size and shape rapidly in response to the needs of eukaryotic cells during clathrin-mediated endocytosis and intracellular trafficking . The cryo-EM structure and molecular model of assembled porcine clathrin provide insights into interactions that stabilize key elements of the clathrin lattice .

Chemical Reactions Analysis

Clathrin-mediated endocytosis (CME) is a highly conserved and essential cellular process in eukaryotic cells. It involves the dynamic assembly of clathrin and accessory proteins to form membrane-bound vesicles . The disruption of endocytosis through chemical inhibition of clathrin heavy chain function has been studied .

Physical And Chemical Properties Analysis

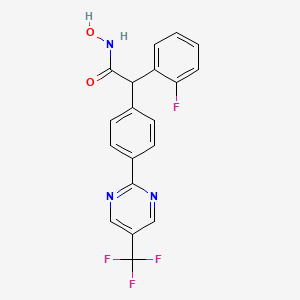

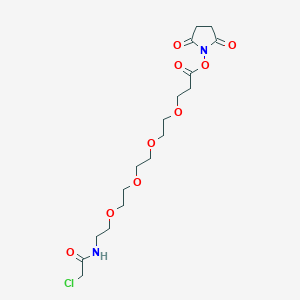

According to PubChem, Clathrin-IN-25 has a molecular weight of 405.5 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5. Its rotatable bond count is 3. The exact mass and monoisotopic mass are 405.00732514 g/mol. Its topological polar surface area is 103 Ų .

Wissenschaftliche Forschungsanwendungen

Clathrin proteins play a critical role in human diseases such as neurodegenerative disorders, cancer, and Alzheimer's. A deep learning model using a convolutional neural network and position-specific scoring matrix profiles has been developed for identifying clathrin proteins, which could enhance biomedical research and drug target design (Le et al., 2019).

Clathrin is involved in intracellular transport, particularly in the formation of coated pits and vesicles. Insights into its structure and interactions with other proteins are crucial for understanding molecular-level interactions during membrane transport (Ungewickell & Branton, 1981).

Clathrin-mediated membrane traffic is integral to cellular processes. The review by Kirchhausen, Owen, and Harrison (2014) discusses clathrin structures, major cargo adaptors, and other proteins involved in forming clathrin-coated pits and vesicles, providing a comprehensive understanding of these processes (Kirchhausen et al., 2014).

Clathrin is essential for the function of the mitotic spindle, stabilizing fibers to aid chromosome congression. This finding is significant for understanding the role of clathrin in cell division and its potential relevance in cancer research (Royle et al., 2005).

Clathrin's functions extend beyond endocytosis, as it plays roles in signaling, development, neuronal transmission, and other processes. This paper reviews the molecular details of clathrin and associated proteins, uncovering unexpected connections with various biological processes (Robinson, 2015).

The diverse functions of clathrin, including its roles in glucose metabolism and bacterial infection pathways, are explored in a review by Brodsky (2012). The paper discusses clathrin heavy and light chain subunits and their interaction with other proteins, highlighting clathrin's relevance to human health and disease (Brodsky, 2012).

Wirkmechanismus

Eigenschaften

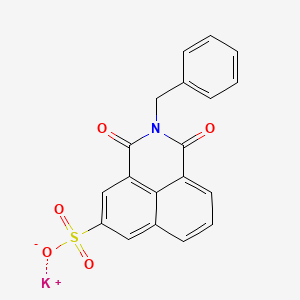

IUPAC Name |

potassium;2-benzyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5S.K/c21-18-15-8-4-7-13-9-14(26(23,24)25)10-16(17(13)15)19(22)20(18)11-12-5-2-1-3-6-12;/h1-10H,11H2,(H,23,24,25);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIYIOVSMFKQQC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

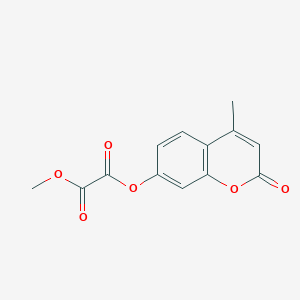

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)S(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12KNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)